2-(4-Cyclohexylphenyl)butanedioic acid
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Overview
Description
2-(4-Cyclohexylphenyl)butanedioic acid is an organic compound with the molecular formula C16H20O4. It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a 4-cyclohexylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)butanedioic acid typically involves the Friedel-Crafts acylation reaction. In this process, cyclohexylbenzene reacts with ethyl α-chloro-α-(methylthio)acetate in the presence of a Lewis acid catalyst such as tin tetrachloride (SnCl4). The resulting product is then subjected to hydrolysis and desulfurization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
2-(4-Cyclohexylphenyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simpler dicarboxylic acid with similar chemical properties but lacks the cyclohexylphenyl group.
Hexaprofen: A related compound with anti-inflammatory properties, differing in the substitution pattern on the aromatic ring.
Uniqueness
2-(4-Cyclohexylphenyl)butanedioic acid is unique due to the presence of the cyclohexylphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
34177-35-0 |
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Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)butanedioic acid |
InChI |
InChI=1S/C16H20O4/c17-15(18)10-14(16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18)(H,19,20) |
InChI Key |
MMIMBTDQSGAEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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